

# Application Notes: GPR35 Modulator 1 in ERK1/2 Phosphorylation Assays

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## Compound of Interest

Compound Name: *Gpr35 modulator 1*

Cat. No.: *B15607972*

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## Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory and gastrointestinal diseases, cardiovascular disorders, and cancer.[1][2] It is expressed in various tissues, with notably high levels in immune cells and the gastrointestinal tract.[3] The activation of GPR35 by a modulator compound initiates downstream intracellular signaling cascades. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

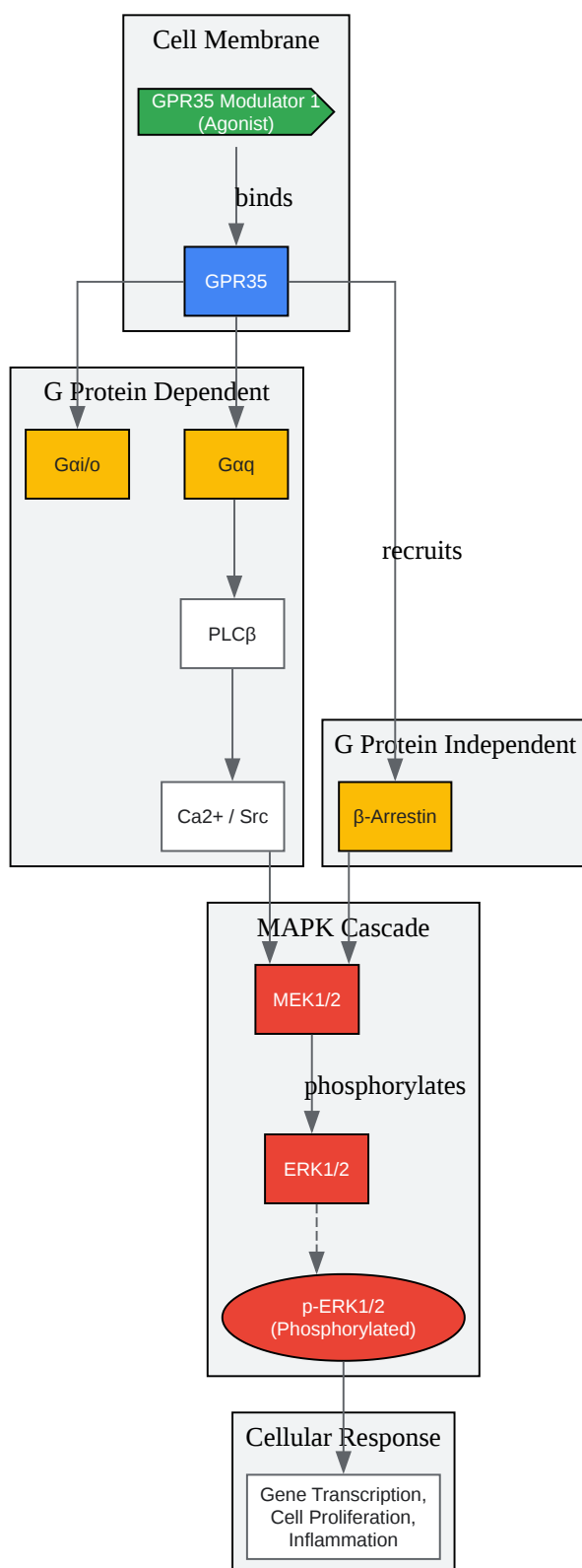
The phosphorylation of ERK1/2 at specific residues (Threonine 202 and Tyrosine 204 for ERK1; Threonine 185 and Tyrosine 187 for ERK2) is a critical event that serves as a reliable indicator of receptor activation.[5][6] Therefore, measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) is a widely used and robust method to screen for and characterize the activity of novel GPR35 modulators, such as agonists and antagonists.[4][7]

## GPR35 Signaling to ERK1/2

Activation of GPR35 can lead to ERK1/2 phosphorylation through several distinct signaling pathways, involving both G protein-dependent and G protein-independent (e.g.,  $\beta$ -arrestin-mediated) mechanisms.

- **G Protein-Coupling:** GPR35 has been shown to couple with Gai/o, G $\alpha$ q, and G $\alpha$ 12/13 proteins.[3][8]

- Gai/o Pathway: Activation of Gai/o can inhibit adenylyl cyclase, which may indirectly influence the MAPK/ERK pathway.[\[3\]](#)[\[8\]](#)
- Gαq Pathway: The Gαq pathway can activate ERK through a cascade involving Phospholipase Cβ (PLCβ), calcium mobilization (Ca<sup>2+</sup>), and Src kinase.[\[3\]](#)
- β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestin 2.[\[1\]](#)[\[3\]](#) β-arrestin acts as a scaffold protein, bringing components of the MAPK cascade (e.g., Raf, MEK, ERK) into close proximity, thereby facilitating ERK1/2 activation in a G protein-independent manner.[\[3\]](#)[\[8\]](#)
- Na/K-ATPase-Src Pathway: GPR35 can interact with the Na<sup>+</sup>/K<sup>+</sup>-ATPase, leading to the activation of the non-receptor tyrosine kinase Src.[\[9\]](#) Activated Src can then trigger downstream signaling to activate the ERK1/2 cascade.[\[9\]](#)



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GPR35 to ERK1/2 Signaling Pathways.

## Data Presentation: GPR35 Modulator Activity

The potency of GPR35 modulators can be quantified and compared using dose-response assays that measure ERK1/2 phosphorylation or other downstream events like  $\beta$ -arrestin recruitment. The tables below summarize data for known GPR35 agonists and antagonists.

Table 1: Activity of GPR35 Agonists

Compound	Assay Type	Species	pEC50	Efficacy (vs. Zaprinast)	Reference
Pamoic Acid	$\beta$ -arrestin-2 BRET	Human	$7.28 \pm 0.07$	Partial (55%)	<a href="#">[10]</a>
Pamoic Acid	Gq/i5 BRET	Human	$8.44 \pm 0.13$	Full	<a href="#">[10]</a>
Zaprinast	$\beta$ -arrestin-2 BRET	Human	$4.78 \pm 0.10$	Full	<a href="#">[10]</a>
Zaprinast	$\beta$ -arrestin-2 BRET	Rat	$5.30 \pm 0.03$	Full	<a href="#">[10]</a>
Zaprinast	$\beta$ -arrestin-2 BRET	Mouse	$4.24 \pm 0.06$	Full	<a href="#">[10]</a>

| Olsalazine | ERK Phosphorylation | Human | High Potency\* | Agonist | [\[8\]](#) |

\*Note: Specific pEC50 value for ERK phosphorylation was not provided, but olsalazine was noted for its potent agonism.

Table 2: Activity of GPR35 Antagonists

Compound	Assay Type	Agonist	Species	pIC50 / pKi	Reference
CID2745687	$\beta$ -arrestin-2 BRET	Zaprinast	Human	6.84 $\pm$ 0.09	[10]
CID2745687	$\beta$ -arrestin-2 BRET	Pamoic Acid	Human	6.84 $\pm$ 0.07	[10]
ML-145	$\beta$ -arrestin-2 BRET	Zaprinast	Human	8.11 $\pm$ 0.06	[10]
ML-145	$\beta$ -arrestin-2 BRET	Pamoic Acid	Human	8.01 $\pm$ 0.04	[10]

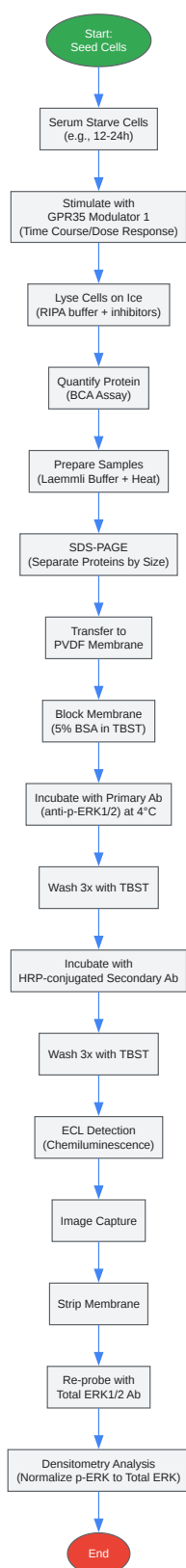
| ML-194 | ERK Phosphorylation | Pamoic Acid | Human | Antagonist Activity |[1] |

## Experimental Protocols

Two primary methods for quantifying GPR35-mediated ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

### Protocol 1: Western Blotting for p-ERK1/2 Detection

Western blotting is a semi-quantitative technique that allows for the visualization of the phosphorylated form of ERK1/2 relative to the total amount of ERK1/2 protein.



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Western Blotting Workflow for p-ERK1/2 Detection.

## Methodology

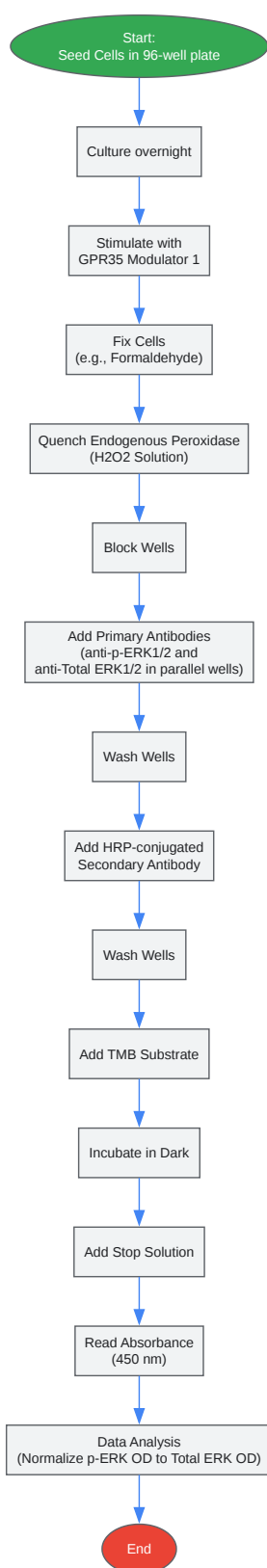
- Cell Culture and Treatment:
  - Seed cells (e.g., HEK-293 or HT-29 expressing GPR35) in 6-well plates and grow to 70-80% confluency.[\[11\]](#)
  - Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[\[11\]](#)
  - Treat cells with various concentrations of "**Gpr35 modulator 1**" for a predetermined time (e.g., 5-30 minutes). A time-course experiment is recommended to find the peak phosphorylation time.[\[7\]](#)[\[11\]](#)
- Cell Lysis:
  - Aspirate the medium and wash cells with ice-cold PBS.
  - Add 100-150  $\mu$ L of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[\[11\]](#)
  - Scrape the cells and incubate the lysate on ice for 30 minutes.[\[11\]](#)
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[\[11\]](#)
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay kit.[\[11\]](#)
- SDS-PAGE and Western Blotting:
  - Prepare samples by mixing 20-30  $\mu$ g of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[\[11\]](#)
  - Load samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[\[12\]](#)
  - Transfer the separated proteins to a PVDF membrane.[\[12\]](#)

- Immunoblotting:
  - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[\[12\]](#)
  - Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, e.g., anti-phospho-p44/42 MAPK), typically at a 1:1000-1:10,000 dilution in 5% BSA/TBST.[\[12\]](#)
  - Wash the membrane three times for 5-10 minutes each with TBST.[\[12\]](#)
  - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[\[12\]](#)
  - Wash the membrane again three times with TBST.[\[12\]](#)
- Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[\[12\]](#)
  - To normalize the data, the membrane must be stripped and re-probed for total ERK1/2 using a specific antibody.[\[12\]](#)[\[13\]](#)
  - Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.[\[11\]](#)

## Protocol 2: Cell-Based ELISA for p-ERK1/2 Detection

Cell-based ELISAs offer a more high-throughput and quantitative alternative to Western blotting for measuring protein phosphorylation.





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Cell-Based ELISA Workflow for p-ERK1/2 Detection.

## Methodology

- Cell Seeding and Treatment:
  - Seed 10,000-30,000 cells per well in a 96-well microplate and incubate overnight.[\[14\]](#)
  - Serum-starve cells as required.
  - Treat cells with "**Gpr35 modulator 1**" at various concentrations. Include untreated and positive controls.
- Fixing and Permeabilization:
  - Remove the treatment media and add 100  $\mu$ L of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[\[14\]](#)
  - Wash the wells.
  - Add Quenching Buffer and incubate for 20 minutes to block endogenous peroxidase activity.[\[14\]](#)
- Immunodetection:
  - Wash the wells and add 200  $\mu$ L of Blocking Buffer for 1 hour.[\[14\]](#)
  - Aspirate and add 50  $\mu$ L of diluted primary antibody. Use an anti-p-ERK1/2 antibody for sample wells and an anti-total ERK1/2 antibody for normalization wells. Incubate for 2 hours at room temperature.[\[14\]](#)
  - Wash the wells three times with Wash Buffer.
  - Add 50  $\mu$ L of the HRP-conjugated secondary antibody and incubate for 1 hour.[\[14\]](#)
- Signal Development and Reading:
  - Wash the wells three times.

- Add 100  $\mu$ L of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.[\[14\]](#)
- Add 50-100  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.[\[14\]](#)
- Read the absorbance at 450 nm on a microplate reader immediately.[\[14\]](#)
- Data Analysis:
  - Subtract the background absorbance from all readings.
  - For each condition, normalize the absorbance value from the p-ERK1/2 wells to the value from the total ERK1/2 wells.
  - Plot the normalized data to generate dose-response curves and calculate EC50 or IC50 values.

## Troubleshooting Common Issues

Issue	Possible Cause	Suggested Solution
No/Weak Signal	Inactive GPR35 modulator	Verify the purity, concentration, and activity of the compound.
Suboptimal stimulation time	Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 min) to find the peak phosphorylation time. <a href="#">[4]</a>	
Ineffective antibodies	Use fresh or previously validated primary and secondary antibodies at the recommended dilutions.	
High Background	Insufficient blocking	Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk).
Insufficient washing	Increase the number or duration of wash steps. <a href="#">[13]</a>	
Antibody concentration too high	Reduce the concentration of the primary or secondary antibody.	
Inconsistent Results	Variation in cell number	Ensure uniform cell seeding density across all wells/plates. <a href="#">[4]</a>
Inconsistent serum starvation	Maintain a consistent duration for serum starvation for all samples. <a href="#">[4]</a>	
Pipetting errors	Use calibrated pipettes and ensure accurate addition of reagents. <a href="#">[4]</a>	

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